

Recombinant Expression and Purification of Rat Enterostatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enterostatin (rat)*

Cat. No.: *B15572480*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the recombinant expression and purification of rat enterostatin (APGPR), a pentapeptide with significant potential in metabolic research and drug development for its role in regulating fat intake. The following protocols outline a robust strategy for producing high-purity rat enterostatin in *Escherichia coli* for use in preclinical studies and various research applications.

Application Notes

Enterostatin is the N-terminal pentapeptide (APGPR in rats) cleaved from procolipase, a cofactor for pancreatic lipase.^[1] It has been demonstrated to selectively reduce fat intake and has been implicated in weight management.^{[1][2]} Recombinant production of enterostatin is essential for detailed structure-function studies, investigation of its signaling pathways, and preclinical evaluation of its therapeutic potential.

The small size of the enterostatin peptide presents challenges for direct expression, often leading to rapid degradation by cellular proteases and difficulties in purification. To overcome these challenges, the protocol described herein utilizes a fusion protein strategy. Rat enterostatin is expressed as a C-terminal fusion to a larger, stable protein, such as Glutathione-S-Transferase (GST) or a hexahistidine (His6) tag, which facilitates high-level expression and simplified purification via affinity chromatography. A specific protease cleavage site is

engineered between the fusion tag and the enterostatin sequence to allow for the release of the native peptide after purification.

Experimental Protocols

Gene Design and Vector Construction

The short coding sequence for rat enterostatin (GCC CCG GGC CCG CGT) is best synthesized as a DNA oligonucleotide cassette with flanking restriction sites for directional cloning into an appropriate expression vector.

Protocol:

- **Oligonucleotide Design:** Synthesize two complementary oligonucleotides encoding the rat enterostatin sequence (APGPR), a protease cleavage site (e.g., for TEV protease: GAAAACCTGTACTTCCAGGGC), and flanking restriction sites compatible with the chosen expression vector (e.g., BamHI and Xhol). Include a stop codon after the enterostatin sequence.
- **Annealing:** Resuspend the oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA), mix in equimolar concentrations, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to form the double-stranded DNA insert.
- **Vector Preparation:** Digest the expression vector (e.g., pGEX-4T-1 for a GST-tag or pET-28a for a His6-tag) with the corresponding restriction enzymes (e.g., BamHI and Xhol). Purify the linearized vector by gel electrophoresis.
- **Ligation:** Ligate the annealed DNA insert into the prepared expression vector using T4 DNA ligase.
- **Transformation:** Transform the ligation mixture into a competent *E. coli* cloning strain (e.g., DH5α).
- **Verification:** Select for positive clones on appropriate antibiotic-containing media. Isolate plasmid DNA and verify the correct insertion of the enterostatin coding sequence by restriction digestion and DNA sequencing.

Recombinant Protein Expression

Protocol:

- Transformation: Transform the verified expression plasmid into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Incubation: Reduce the temperature to 25°C and continue to incubate for 4-6 hours to promote proper protein folding and solubility.
- Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of the Fusion Protein

This protocol assumes the use of a His6-tagged enterostatin fusion protein. A similar protocol using glutathione-agarose would be used for a GST-tagged protein.

Protocol:

- Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble fusion protein.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA affinity column with lysis buffer.

- Load the clarified supernatant onto the column.
- Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein.

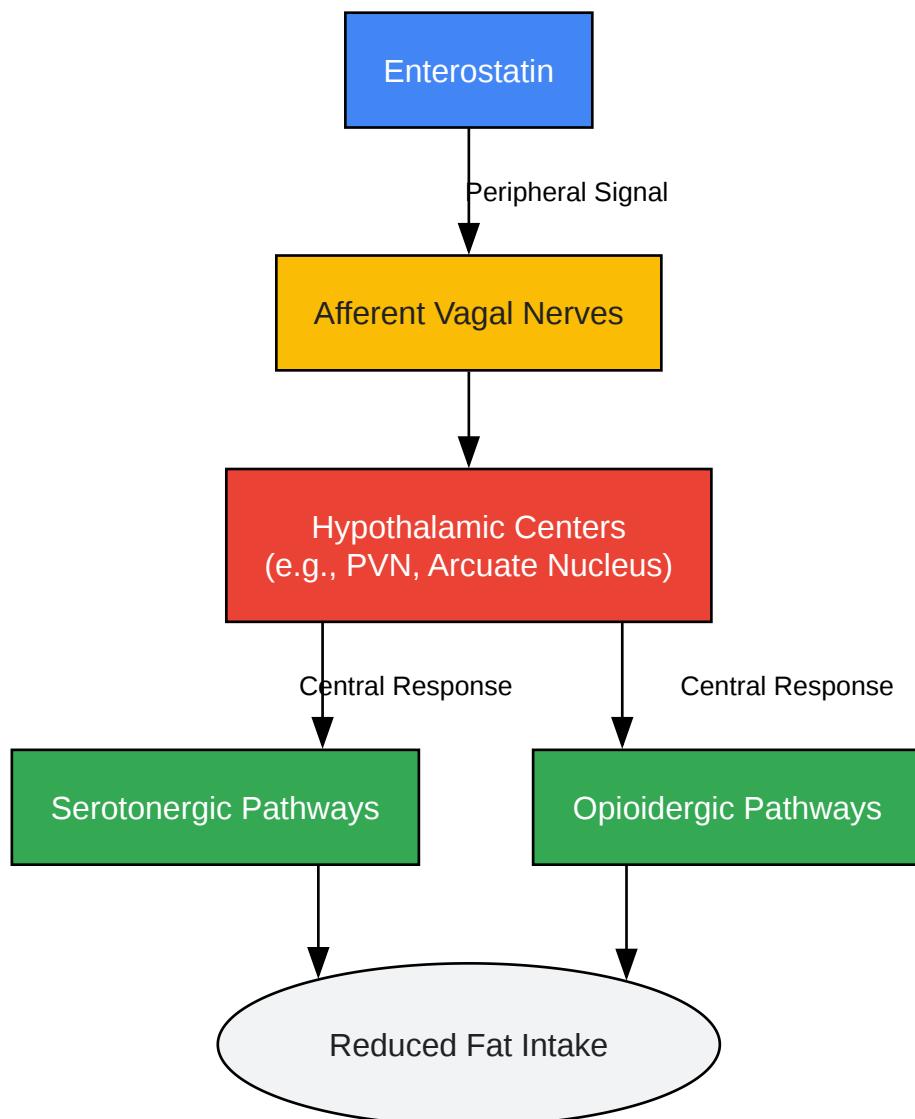
Cleavage of the Fusion Tag and Purification of Enterostatin

Protocol:

- Buffer Exchange: Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) to remove imidazole.
- Protease Cleavage: Add TEV protease to the dialyzed protein solution at a 1:100 (protease:protein) mass ratio and incubate at room temperature for 4 hours or overnight at 4°C.
- Removal of the Tag and Protease: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved enterostatin peptide will be in the flow-through, while the His6-tag and His-tagged TEV protease will bind to the resin.
- Final Purification (RP-HPLC):
 - Further purify the enterostatin peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
 - Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) to elute the peptide.
 - Monitor the elution profile at 214 nm and collect the fractions corresponding to the enterostatin peak.

- Verification and Quantification: Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis. Quantify the peptide concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.

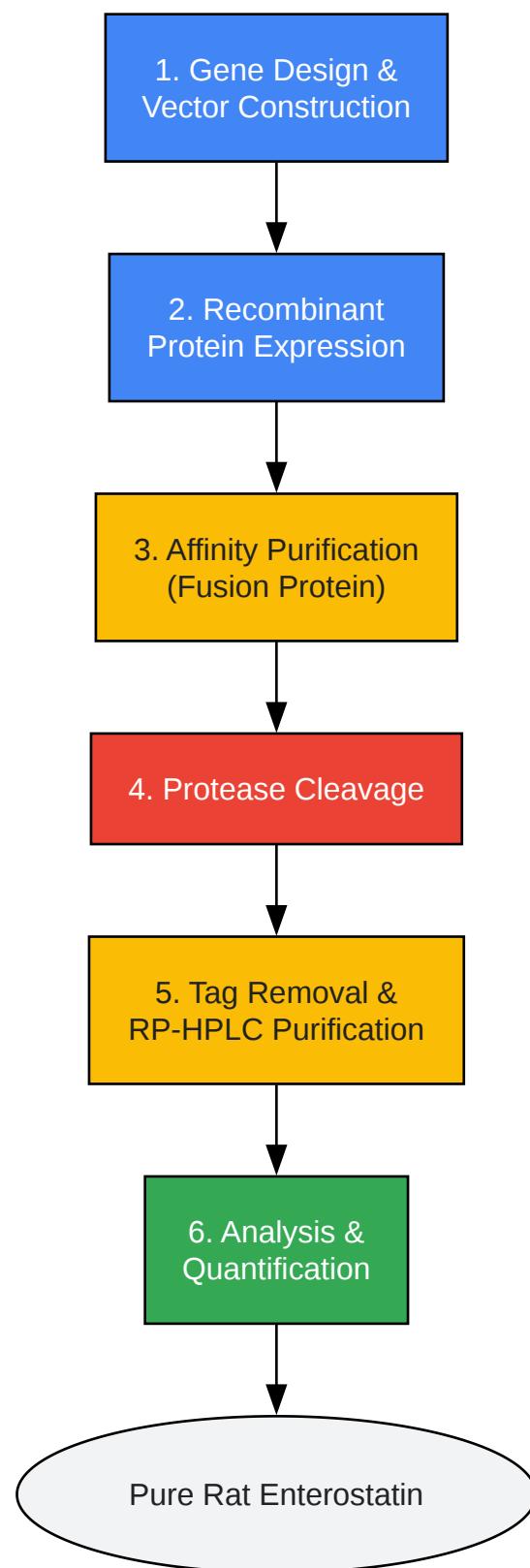
Data Presentation


Table 1: Summary of Recombinant Rat Enterostatin Purification

Purification Step	Total Protein (mg)	Enterostatin (mg)	Purity (%)	Yield (%)
Clarified Lysate	500	-	<1	100
Ni-NTA Eluate	50	5	~90	100
Post-Cleavage Flow-through	45	5	-	-
RP-HPLC Purified	-	3	>98	60

Note: Data presented are representative values from a 1 L E. coli culture and may vary depending on experimental conditions.

Visualizations


Signaling Pathway of Enterostatin

[Click to download full resolution via product page](#)

Caption: Enterostatin signaling pathway.

Experimental Workflow for Recombinant Enterostatin Production

[Click to download full resolution via product page](#)

Caption: Experimental workflow diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Procolipase is produced in the rat stomach--a novel source of enterostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recombinant Expression and Purification of Rat Enterostatin: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572480#recombinant-expression-and-purification-of-rat-enterostatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com